An In-depth Technical Guide to Key Flavonoids in Litchi: Procyanidin B2 and Procyanidin B4
An In-depth Technical Guide to Key Flavonoids in Litchi: Procyanidin B2 and Procyanidin B4
Preface: Initial searches for a compound specifically named "Litchinol B" did not yield a recognized chemical structure or dedicated research in the scientific literature. It is plausible that this name is a trivial nomenclature or a misnomer. However, extensive research on the chemical composition of litchi (Litchi chinensis Sonn.) reveals the significant presence of B-type proanthocyanidins, particularly Procyanidin B2 and Procyanidin B4, which are major flavanols in the fruit's pericarp.[1][2][3][4] This guide provides a comprehensive technical overview of these two prominent compounds, which are likely the subject of interest for researchers investigating "Litchinol B" or related substances from litchi.
Chemical Structure and Identification
Procyanidin B2 and Procyanidin B4 are dimeric proanthocyanidins belonging to the flavonoid class of polyphenols.[5] They are formed by the linkage of two flavan-3-ol units.
Procyanidin B2 is composed of two (-)-epicatechin units linked by a β-type interflavan bond between carbon 4 of the upper unit and carbon 8 of the lower unit (4β→8).[1][6] Its structure is systematically named as (-)-Epicatechin-(4β→8)-(-)-epicatechin.[1]
Procyanidin B4 consists of a (+)-catechin unit linked to a (-)-epicatechin unit, also through a 4→8 interflavan bond, but with an α-configuration (4α→8).[5][7][8] Its systematic name is Catechin-(4α→8)-epicatechin.[7][8]
The chemical structures and key identifiers for Procyanidin B2 and Procyanidin B4 are summarized in the table below.
| Identifier | Procyanidin B2 | Procyanidin B4 |
| 2D Structure |
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|
| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol[6] | (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triol |
| Molecular Formula | C30H26O12[6][9] | C30H26O12[10] |
| Molecular Weight | 578.52 g/mol [9][11] | 578.526 g/mol [10] |
| CAS Number | 29106-49-8[6][9] | 20315-25-7 |
| SMILES | C1--INVALID-LINK--O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O">C@HO[11] | [H][C@@]1(--INVALID-LINK----INVALID-LINK--C1=CC(O)=C(O)C=C1)C1=C(O)C=C(O)C2=C1O--INVALID-LINK--C2">C@@HC1=CC(O)=C(O)C=C1[10] |
Quantitative Data
Procyanidin B2 and B4 are found in various parts of the litchi fruit, with the pericarp (peel) being a particularly rich source.[1][2][3] The concentrations can vary depending on the cultivar of the litchi.
| Litchi Part | Cultivar | Procyanidin B2 Content | Procyanidin B4 Content | Reference |
| Pericarp | Multiple Cultivars | 0.13–1.08 mg EPE/g FW | - | [12] |
| Pulp | Hemaoli | 12.25 ± 0.71 mg/100 g DW | - | [13] |
| Pericarp | Huaizhi | Major Flavanol | Major Flavanol | [4] |
EPE/g FW: mg Epicatechin Equivalents per gram Fresh Weight. DW: Dry Weight.
Experimental Protocols
A common method for the isolation and purification of Procyanidin B2 and B4 from litchi pericarp involves several key steps as described in the literature.[14][15][16]
Workflow for Procyanidin Isolation
Caption: General workflow for the isolation of procyanidins from litchi pericarp.
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Extraction: Fresh litchi pericarp is typically extracted with an aqueous ethanol solution (e.g., 70% v/v) at a slightly elevated temperature (e.g., 50°C) for a couple of hours. This process is often repeated to maximize the yield.[15]
-
Filtration and Concentration: The extract is filtered to remove solid residues. The ethanol is then removed from the filtrate under reduced pressure using a rotary evaporator.[15]
-
Initial Purification: The resulting aqueous solution is subjected to column chromatography using a macroporous resin (e.g., AB-8). The column is first washed with distilled water to remove sugars and other polar impurities, after which the procyanidins are eluted with aqueous ethanol.[15]
-
Fractionation: The crude procyanidin extract is further fractionated by liquid-liquid partitioning. Typically, this involves partitioning against hexane to remove lipids, followed by extraction with ethyl acetate to isolate the procyanidins.[14]
-
High-Performance Liquid Chromatography (HPLC): The ethyl acetate fraction, which is rich in procyanidins, is then subjected to reverse-phase HPLC for the separation and purification of individual compounds like Procyanidin B2 and B4.[14] A polystyrene/divinylbenzene column or a C18 column can be used.[14][17] Elution is typically performed using a gradient of an acidic aqueous mobile phase and an organic solvent like acetonitrile.[14]
Quantitative analysis of Procyanidin B2 and B4 is performed using HPLC, often coupled with a mass spectrometer (LC-MS) for accurate identification.[12][17]
Experimental Conditions for HPLC Analysis
Caption: Typical experimental setup for the quantification of procyanidins by HPLC.
-
Chromatographic System: A standard HPLC or UHPLC system is used.[3][17]
-
Column: A C18 reversed-phase column is commonly employed.[17]
-
Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of acidified water (e.g., with formic acid) and acetonitrile.[14]
-
Detection: Detection is often performed using a UV detector at 280 nm, which is the characteristic absorbance wavelength for flavan-3-ols.[14] For more specific identification and quantification, a mass spectrometer can be used as the detector.[12][17]
-
Quantification: The concentration of the procyanidins is determined by comparing the peak area from the sample to a calibration curve generated using a pure standard of Procyanidin B2 or epicatechin.[12][17]
Biological Activity and Signaling Pathways
Procyanidin B2 has been the subject of numerous studies investigating its biological effects, which are often attributed to its potent antioxidant properties.[18][19]
Procyanidin B2 is a powerful antioxidant, with studies showing that its hydroxyl and superoxide anion scavenging activities are greater than those of Procyanidin B4 and epicatechin.[2][19] Its anti-inflammatory effects are mediated through the modulation of several signaling pathways.
Procyanidin B2 in Inflammation and Oxidative Stress Response
Caption: Signaling pathways modulated by Procyanidin B2 in inflammation and oxidative stress.
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NF-κB Pathway: Procyanidin B2 has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[20][21]
-
Nrf2/ARE Pathway: It can activate the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes, thereby enhancing the cellular defense against oxidative stress.[21][22]
-
PI3K/Akt Pathway: Procyanidin B2 can also activate the PI3K/Akt pathway, which is involved in cell survival and can lead to the release of prostaglandin E2 (PGE2) through protein kinase C (PKC).[21]
Procyanidin B2 has demonstrated antiproliferative activity against certain cancer cells, such as human breast cancer MCF-7 cells, with a reported IC50 of 19.21 μM.[18]
Procyanidin B2 has been investigated for its protective effects on the vascular system. It has been shown to reduce vascular calcification by inhibiting the ERK1/2-RUNX2 pathway in human aortic smooth muscle cells.[19]
Inhibition of Vascular Calcification by Procyanidin B2
Caption: Procyanidin B2 inhibits the ERK1/2-RUNX2 pathway to reduce vascular calcification.
References
- 1. Procyanidin B2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of different parts of litchi fruit using UHPLC-QExactive Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.org [mdpi.org]
- 5. B type proanthocyanidin - Wikipedia [en.wikipedia.org]
- 6. Procyanidin B2 | C30H26O12 | CID 122738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. About: Procyanidin B4 [dbpedia.org]
- 8. Procyanidin B4 - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. Showing Compound Procyanidin B4 (FDB012206) - FooDB [foodb.ca]
- 11. Procyanidin B2 | 29106-49-8 | FP31144 | Biosynth [biosynth.com]
- 12. mdpi.com [mdpi.com]
- 13. Identification of Proanthocyanidins from Litchi (Litchi chinensis Sonn.) Pulp by LC-ESI-Q-TOF-MS and Their Antioxidant Activity | PLOS One [journals.plos.org]
- 14. pmo5c0837.pic21.websiteonline.cn [pmo5c0837.pic21.websiteonline.cn]
- 15. Frontiers | Metabolites of Procyanidins From Litchi Chinensis Pericarp With Xanthine Oxidase Inhibitory Effect and Antioxidant Activity [frontiersin.org]
- 16. Characterization and preparation of oligomeric procyanidins from Litchi chinensis pericarp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Proanthocyanidins from Litchi (Litchi chinensis Sonn.) Pulp by LC-ESI-Q-TOF-MS and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Procyanidin B2 Reduces Vascular Calcification through Inactivation of ERK1/2-RUNX2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. glpbio.com [glpbio.com]
- 21. The biological functions of proanthocyanidin and its application in pig production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
